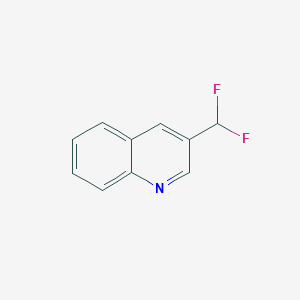

3-(Difluoromethyl)quinoline

概要

説明

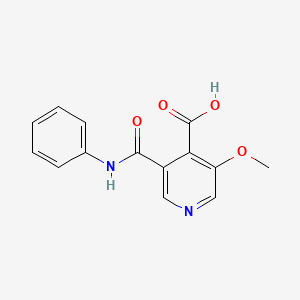

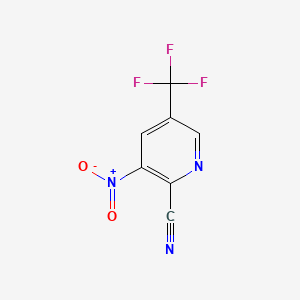

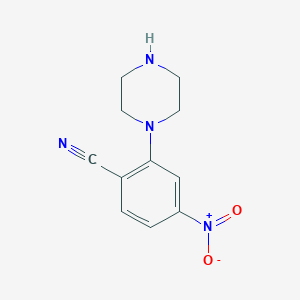

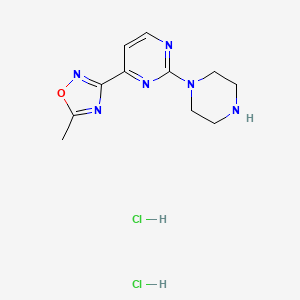

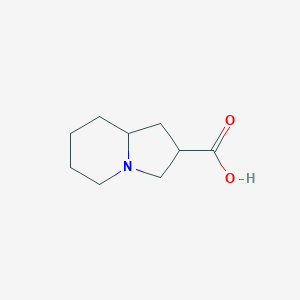

3-(Difluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)quinoline consists of 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis

Fluorinated quinolines, including 3-(Difluoromethyl)quinoline, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis

3-(Difluoromethyl)quinoline is a liquid at room temperature .科学的研究の応用

Quinoline Motifs in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline motifs are known to be free radical scavengers .

- Methods : Essential information in all the current and available literature used was accessed and retrieved using different search engines and databases, including Scopus, ISI Web of Knowledge, Google and PUBMED .

- Results : This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

- Field : Pharmacology

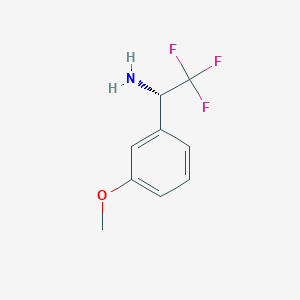

- Application : The title compound incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif .

- Methods : The corresponding 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline were mixed and refluxed for 16 h followed by the addition of Hünig’s base. The resulting mixture was purified to afford the title compound in very good overall yield (83%) .

- Results : The small molecule crystal structure (of the HCl salt) was solved, which uncovered that the difluoromethyl group was disordered within the packing arrangement and also a 126.08 (7)° out of plane character between the respective ring systems within the molecule .

Green and Clean Syntheses of Quinoline Derivatives

- Field : Synthetic Organic Chemistry

- Application : Quinoline derivatives have a broad range of applications in medicinal, bioorganic, and industrial chemistry . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .

- Methods : The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

- Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

Quinoline Derivatives in Third-Generation Photovoltaic Applications

- Field : Photovoltaic Applications

- Application : Among many chemical compounds synthesized for third-generation photovoltaic applications, quinoline derivatives have recently gained popularity .

- Methods : The work reviews the latest developments in the quinoline derivatives .

- Results : The review provides insights into the latest developments in the field .

Synthesis of Quinolines

- Field : Synthetic Organic Chemistry

- Application : Quinolines have a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . This review article gives information about the recent advances in the synthesis of quinolines .

- Methods : The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

- Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

3-(Difluoromethyl)quinoline as a Chemical Compound

- Field : Chemical Industry

- Application : 3-(Difluoromethyl)quinoline is a chemical compound that can be used in various chemical reactions .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or process in which 3-(Difluoromethyl)quinoline is being used .

- Results : The results or outcomes obtained would also depend on the specific reaction or process .

Safety And Hazards

将来の方向性

The incorporation of the CF2H moiety into biologically active molecules, such as 3-(Difluoromethyl)quinoline, represents an important and efficient strategy for seeking lead compounds and drug candidates . This could facilitate increasing chances and possibilities for seeking potential lead compounds and drug candidates and further boost the development of fluorine-containing pharmaceuticals .

特性

IUPAC Name |

3-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHSYBXDQCXLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。